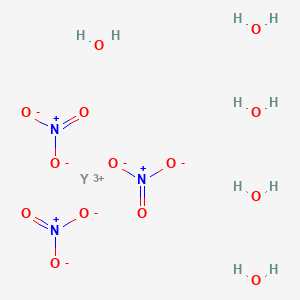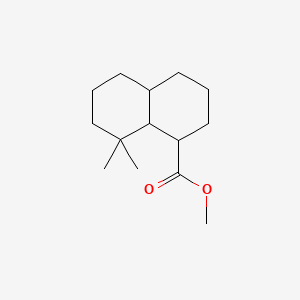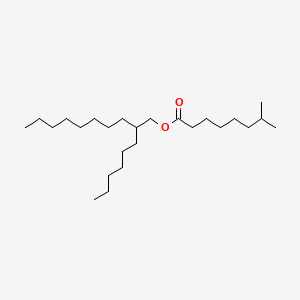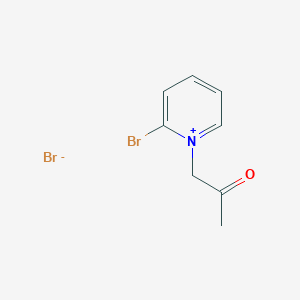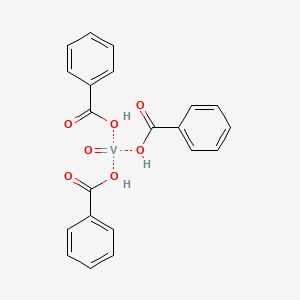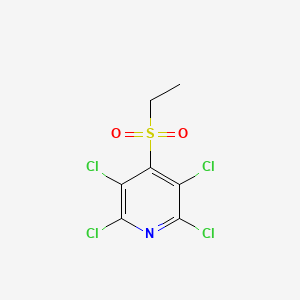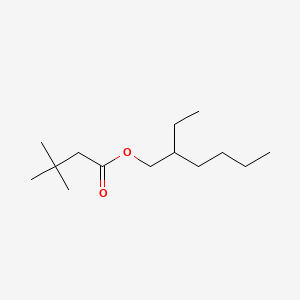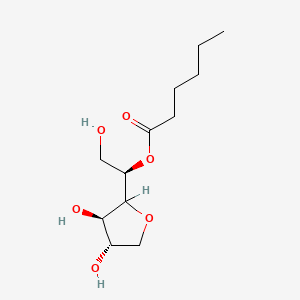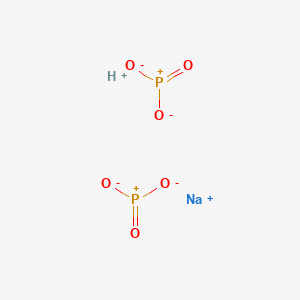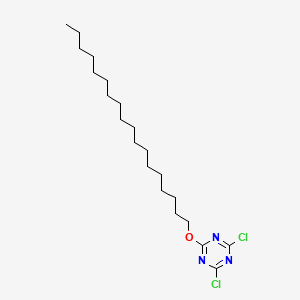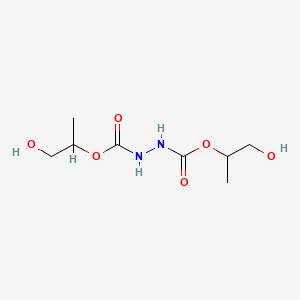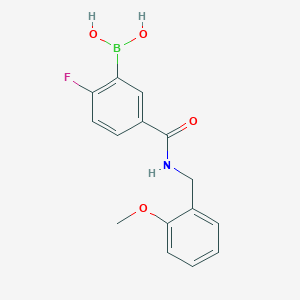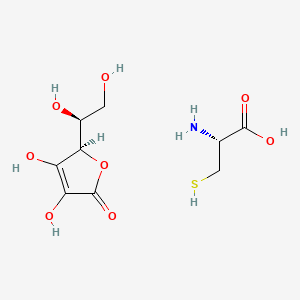
L-Cysteine L-ascorbate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Cysteine L-ascorbate is a compound formed by the combination of L-cysteine and L-ascorbic acid. L-cysteine is a sulfur-containing amino acid, while L-ascorbic acid is commonly known as vitamin C. This compound is known for its potent antioxidant properties, which are derived from both L-cysteine and L-ascorbic acid. It plays a significant role in various biological processes, including the maintenance of redox homeostasis and the protection of cells from oxidative stress.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of L-cysteine L-ascorbate typically involves the reaction of L-cysteine with L-ascorbic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at a pH that favors the formation of the desired compound. The reaction conditions, such as temperature and time, are optimized to ensure maximum yield and purity of the product.
Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches, including fermentation and enzymatic processes. These methods are preferred over chemical synthesis due to their environmental friendliness and cost-effectiveness. For instance, L-cysteine can be produced through the fermentation of microorganisms such as Escherichia coli and Corynebacterium glutamicum . The produced L-cysteine is then reacted with L-ascorbic acid to form this compound.
化学反应分析
Types of Reactions: L-Cysteine L-ascorbate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or ferric ions. This reaction leads to the formation of disulfide bonds and dehydroascorbic acid.
Reduction: The compound can act as a reducing agent, reducing metal ions such as ferric ions to ferrous ions.
Substitution: this compound can undergo substitution reactions where the thiol group of L-cysteine reacts with electrophiles.
Major Products:
Oxidation Products: Disulfide bonds and dehydroascorbic acid.
Reduction Products: Reduced metal ions (e.g., ferrous ions).
Substitution Products: Various substituted derivatives depending on the electrophile used.
科学研究应用
L-Cysteine L-ascorbate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reducing agent and antioxidant in various chemical reactions and processes.
Biology: The compound is studied for its role in cellular redox homeostasis and its protective effects against oxidative stress.
Medicine: this compound is investigated for its potential therapeutic effects, including its use in the treatment of oxidative stress-related diseases and as a supplement to boost the immune system.
Industry: It is used in the food and cosmetic industries for its antioxidant properties, helping to preserve the quality and stability of products.
作用机制
The mechanism of action of L-cysteine L-ascorbate involves its antioxidant properties. L-cysteine acts as a precursor to glutathione, a major intracellular antioxidant, while L-ascorbic acid directly scavenges reactive oxygen species. The compound also enhances the activity of antioxidant enzymes and supports the regeneration of other antioxidants such as vitamin E. The molecular targets include reactive oxygen species and various cellular components that are protected from oxidative damage.
相似化合物的比较
L-Cysteine L-ascorbate is unique due to the combined antioxidant properties of L-cysteine and L-ascorbic acid. Similar compounds include:
N-acetyl L-cysteine: A derivative of L-cysteine with similar antioxidant properties.
L-ascorbic acid 2-phosphate: A stable derivative of L-ascorbic acid used in various applications.
Glutathione: A tripeptide containing L-cysteine that acts as a major intracellular antioxidant.
Compared to these compounds, this compound offers the combined benefits of both L-cysteine and L-ascorbic acid, making it a potent antioxidant with a broad range of applications.
属性
CAS 编号 |
35412-64-7 |
|---|---|
分子式 |
C9H15NO8S |
分子量 |
297.28 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-sulfanylpropanoic acid;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |
InChI |
InChI=1S/C6H8O6.C3H7NO2S/c7-1-2(8)5-3(9)4(10)6(11)12-5;4-2(1-7)3(5)6/h2,5,7-10H,1H2;2,7H,1,4H2,(H,5,6)/t2-,5+;2-/m00/s1 |
InChI 键 |
HJOVGSYHDSFKNN-CACBPORGSA-N |
手性 SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@@H](C(=O)O)N)S |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(=O)O)N)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


